Welcome to the BenchChem Online Store!
molecular formula C9H13BrN2O2 B060586 tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 186551-69-9

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No. B060586
M. Wt: 261.12 g/mol
InChI Key: PZYLFTPEOMFQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07045532B2

Procedure details

3-methyl pyrazole 1-carboxylic acid tert-butyl ester (4.0 g, 21.95 mmol) was dissolved in 73 mL of CCl4. N-bromosuccinimide (5.47 g, 30.73 mmol) and benzoyl peroxide (744 mg, 3.07 mmol) were added. This solution was warmed to reflux for 5.5 hours and then cooled to room temperature. The reaction mixture was diluted with ethyl acetate and saturated NaHCO3 solution. The phases were separated, and the organic phase was extracted with brine, dried over Na2SO4, filtered and concentrated to give a yellow oil. Purification by column chromatography (SiO2, ISCO chromatography system, elution with 5 to 10% ethyl acetate in hexanes) provided 3-bromomethyl pyrazole 1-carboxylic acid tert-butyl ester (53-2) as a pale yellow oil (2.94 g, 51% yield). 1H NMR was consistent with desired product.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
744 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]=[CH:11][C:10]([CH3:13])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C.C([O-])(O)=O.[Na+]>[C:1]([O:5][C:6]([N:8]1[CH:12]=[CH:11][C:10]([CH2:13][Br:14])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C=C1)C
Name
Quantity
73 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.47 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
744 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by column chromatography (SiO2, ISCO chromatography system, elution with 5 to 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=C(C=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.